Eaton's Reagent

Descripción general

Descripción

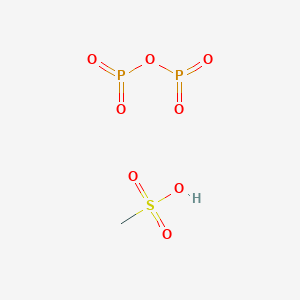

Eaton’s Reagent is a solution of phosphorus pentoxide in methanesulfonic acid . It contains 7.7 wt% phosphorus pentoxide . It is commonly used as a catalyst and condensing agent .

Synthesis Analysis

Eaton’s Reagent is used as an alternative to polyphosphoric acid in chemical synthesis to promote acylation reactions . It has been used in the synthesis of mono and bis-chalcone derivatives via Claisen-Schmidt condensation reaction between arylaldehydes and ketones . It has also been used in the synthesis of aromatic polyamidines via the polycondensation of dicarboxamides and diamines .

Molecular Structure Analysis

The molecular structure of Eaton’s Reagent is a combination of phosphorus pentoxide and methanesulfonic acid .

Chemical Reactions Analysis

Eaton’s Reagent is used to promote acylation reactions . It has been used in the synthesis of mono and bis-chalcone derivatives via Claisen-Schmidt condensation reaction between arylaldehydes and ketones . It has also been used in the synthesis of aromatic polyamidines via the polycondensation of dicarboxamides and diamines .

Physical and Chemical Properties Analysis

Eaton’s Reagent is a liquid with a density of 1.5 g/mL at 25 °C . It has a refractive index of n20/D 1.435 and a boiling point of 122 °C/1 mmHg . It contains 7.2-8.5% P2O5 (by NaOH, titration) .

Aplicaciones Científicas De Investigación

Synthesis of Heterocycles and Quinolones Eaton's reagent is employed in the cycloacylation of aniline derivatives to form 4-quinolones and a variety of heterocycles. This method, characterized by its high yield and milder conditions compared to traditional methods, allows for the synthesis of heterocycles and bis-quinolones at relatively low temperatures and with ease of product isolation (Zewge et al., 2007).

Catalysis in Synthesis of Chalcone Derivatives this compound has been utilized to catalyze the Claisen-Schmidt condensation reaction of aryl aldehydes with aromatic and cyclic ketones. This approach, involving solvent-free microwave irradiation, leads to the efficient synthesis of mono and bis-chalcone derivatives, offering advantages such as shorter reaction times, cleaner reactions, and mild reaction conditions (Tupare et al., 2012).

Facilitating Synthesis of Condensation Polymers The use of this compound in the synthesis of heterochain and cyclochain condensation polymers offers significant advantages. This includes improved reaction conditions compared to other reactive media used in polymer synthesis (Rusanov & Komarova, 2005).

Preparation of Fused Thiopyrano Indole Derivatives Eaton’s reagent has been effectively used as a catalyst under solvent-free conditions for the regioselective synthesis of fused thiopyrano indole derivatives. The method is noted for its short reaction times, regioselectivity, and ease of product isolation, offering a comparison to the Intramolecular Friedel-Crafts acylation (Taheri et al., 2020).

Cyclodehydration in Organic Synthesis Eaton’s reagent is used for cyclodehydration of α-phenoxy ketones, facilitating the preparation of benzofurans, naphthofurans, benzothiophenes, and benzopyrans. This method is recognized for its efficiency, due to the reactivity and fluidity of Eaton’s reagent, and provides access to these compounds from readily available starting materials (Ma et al., 2020).

Optoelectronic Applications In the field of optoelectronics, this compound has been used in the C(sp2)–C(sp2) coupling process to prepare bicarbazoles. These biaryls exhibit unique optoelectronic properties, making them promising materials for organic light emitting diodes (Yuan et al., 2018).

Synthesis of 3-Benzazepinones An efficient method for synthesizing 3-benzazepinones has been developed using this compound. The process is characterized by wide functional group tolerance, mild reaction conditions, and high yields, making it a significant advancement in organic synthesis (Thimmaiah et al., 2016).

Mecanismo De Acción

Target of Action

Eaton’s Reagent, a solution of 10 wt% phosphorus pentoxide in methanesulfonic acid , primarily targets organic compounds to promote acylation reactions . It acts as a catalyst and condensing agent , facilitating the formation of new bonds in the target molecules.

Mode of Action

The reagent works by providing a highly acidic environment that promotes acylation reactions . It can assist in the formation of C(sp2)–C(sp2) coupling via the Scholl reaction mechanism . This strong Brønsted acidity can promote cyclization, and the powerful phosphoric carboxylic mixed anhydride can drive the dehydration .

Biochemical Pathways

Eaton’s Reagent affects the biochemical pathways involved in the synthesis of various organic compounds. For instance, it can facilitate the Claisen-Schmidt condensation reaction between arylaldehydes and ketones . It also assists in the synthesis of fluorene-based hole-transporting materials and 4-Hydroxycoumarins and 4-hydroxy-2-quinolinones derivatives .

Pharmacokinetics

Its physical properties, such as its density (15 g/mL at 25 °C ) and boiling point (122 °C/1 mmHg ), can impact its handling and use in synthesis reactions.

Result of Action

The action of Eaton’s Reagent results in the formation of new organic compounds with unique properties. For example, it can assist in the synthesis of bicarbazoles without using any solvents and catalysts . The resulting biaryl exhibits unique optoelectronic properties, making it a promising host material for blue phosphorescent organic light-emitting diodes .

Action Environment

The efficacy and stability of Eaton’s Reagent can be influenced by environmental factors. It is sensitive to moisture and decomposes in water . Therefore, it should be handled in an inert atmosphere and stored at room temperature . Its action can also be influenced by the concentration of phosphorus pentoxide in the methanesulfonic acid, which is typically maintained at 7.2-8.5% P2O5 .

Safety and Hazards

Eaton’s Reagent is classified as Acute Tox. 4 Oral, Eye Dam. 1, Met. Corr. 1, Skin Corr. 1A, STOT SE 3 . It may be corrosive to metals and cause severe skin burns and eye damage . It may also cause respiratory irritation . It should be handled in a well-ventilated place and contact with skin and eyes should be avoided .

Direcciones Futuras

Eaton’s Reagent has been used in the synthesis of various compounds and has potential for further applications in organic synthesis . It has been used in the synthesis of bicarbazoles without using any solvents and catalysts . The resulting biaryl exhibits unique optoelectronic properties as a promising host material of blue phosphorescent organic light emitting diodes .

Análisis Bioquímico

Biochemical Properties

Eaton’s Reagent plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and biomolecules, facilitating reactions such as the Claisen-Schmidt condensation and the formation of xanthone derivatives . The reagent’s strong acidic nature enables it to activate carbonyl groups, enhancing their reactivity and enabling the formation of new chemical bonds .

Cellular Effects

Eaton’s Reagent influences cellular processes by altering the chemical environment within cells. Its strong acidity can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. The reagent’s ability to promote acylation reactions can impact the synthesis of key biomolecules, potentially affecting cell function and viability .

Molecular Mechanism

At the molecular level, Eaton’s Reagent exerts its effects through the activation of carbonyl groups. This activation facilitates nucleophilic attacks, leading to the formation of new chemical bonds. The reagent’s strong acidic nature also contributes to enzyme inhibition or activation, depending on the specific biochemical context . Eaton’s Reagent can induce changes in gene expression by modifying the chemical environment within cells, thereby influencing transcriptional and translational processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Eaton’s Reagent can change over time due to its stability and degradation. The reagent is relatively stable under controlled conditions, but prolonged exposure to moisture can lead to hydrolysis and a decrease in its effectiveness . Long-term studies have shown that Eaton’s Reagent can have lasting effects on cellular function, particularly in in vitro experiments where its strong acidity can cause sustained changes in the chemical environment .

Dosage Effects in Animal Models

The effects of Eaton’s Reagent vary with different dosages in animal models. At low doses, the reagent can facilitate specific biochemical reactions without causing significant toxicity. At higher doses, Eaton’s Reagent can induce toxic effects, including tissue damage and disruption of normal cellular processes . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .

Metabolic Pathways

Eaton’s Reagent is involved in various metabolic pathways, particularly those related to the synthesis of complex organic molecules. It interacts with enzymes such as α-amylase, inhibiting their activity and affecting metabolic flux . The reagent’s role in promoting acylation reactions can also influence metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, Eaton’s Reagent is transported and distributed based on its chemical properties. It can interact with transporters and binding proteins, influencing its localization and accumulation . The reagent’s strong acidity and reactivity enable it to penetrate cellular membranes and reach specific intracellular targets .

Subcellular Localization

Eaton’s Reagent exhibits specific subcellular localization, primarily within acidic compartments such as lysosomes. Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific organelles . The reagent’s ability to modify the chemical environment within these compartments can impact various cellular processes .

Propiedades

InChI |

InChI=1S/CH4O3S.O5P2/c1-5(2,3)4;1-6(2)5-7(3)4/h1H3,(H,2,3,4); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHNLZOVBAQWGQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.O=P(=O)OP(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4O8P2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583215 | |

| Record name | Methanesulfonic acid--3-oxo-1lambda~5~,3lambda~5~-diphosphoxane-1,1,3-trione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39394-84-8 | |

| Record name | Methanesulfonic acid--3-oxo-1lambda~5~,3lambda~5~-diphosphoxane-1,1,3-trione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-1-[4-(1h-Pyrazol-1-Ylmethyl)phenyl]methanamine](/img/structure/B1357074.png)

![4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine](/img/structure/B1357075.png)

![Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]-](/img/structure/B1357109.png)